molecular formula C11H17ClN4 B12838832 1-(4-chloro-6-methylpyrimidin-2-yl)-N-methylpiperidin-3-amine

1-(4-chloro-6-methylpyrimidin-2-yl)-N-methylpiperidin-3-amine

Cat. No.: B12838832
M. Wt: 240.73 g/mol
InChI Key: QOZZNROSMTVLFV-UHFFFAOYSA-N
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Description

1-(4-chloro-6-methylpyrimidin-2-yl)-N-methylpiperidin-3-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a chlorine atom and a methyl group, along with a piperidine ring substituted with a methylamine group. Its molecular formula is C11H16ClN3, and it has a molecular weight of approximately 225.72 g/mol.

Preparation Methods

The synthesis of 1-(4-chloro-6-methylpyrimidin-2-yl)-N-methylpiperidin-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-chloro-6-methylpyrimidine, which is then reacted with N-methylpiperidine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon. Industrial production methods may involve large-scale batch reactions with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-chloro-6-methylpyrimidin-2-yl)-N-methylpiperidin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for substitution reactions include sodium hydride and dimethylformamide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

1-(4-chloro-6-methylpyrimidin-2-yl)-N-methylpiperidin-3-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. It can be used in assays to investigate its effects on various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. It may be investigated for its ability to interact with specific receptors or enzymes in the body.

    Industry: In industrial applications, it can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chloro-6-methylpyrimidin-2-yl)-N-methylpiperidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes.

Comparison with Similar Compounds

1-(4-chloro-6-methylpyrimidin-2-yl)-N-methylpiperidin-3-amine can be compared with other similar compounds, such as:

    Benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine: This compound has a similar pyrimidine structure but differs in the substitution pattern and the presence of a benzyl group instead of a piperidine ring.

    4-ethylidene-1-(4-chloro-6-methylpyrimidin-2-yl)-2-methyl-1H-imidazol-5-one: This compound features an imidazole ring and is studied for its reverse transcriptase inhibitory activity.

    1-(4-chloro-6-methylpyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde: This compound has a pyrrole ring and is used in various chemical and biological research applications.

The uniqueness of this compound lies in its specific substitution pattern and the combination of pyrimidine and piperidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chloro-6-methylpyrimidin-2-yl)-N-methylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4/c1-8-6-10(12)15-11(14-8)16-5-3-4-9(7-16)13-2/h6,9,13H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZZNROSMTVLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)NC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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